N'-benzoyl-2-methoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-2-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-10-6-5-9-12(13)15(19)17-16-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBGQCRICXGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of N'-Benzoyl-2-methoxybenzohydrazide and Analogues
- Electronic Effects : The 2-methoxy group in this compound donates electrons via resonance, increasing the electron density of the aromatic ring compared to methyl or halogen substituents (e.g., in ’s bromo derivative). This enhances hydrogen-bonding capacity and polar interactions .
- Planarity and Dihedral Angles : Compounds with methoxy groups (e.g., 2-OCH₃) exhibit reduced planarity between aromatic rings compared to methyl-substituted analogues, affecting π-π stacking and crystal packing .
Spectroscopic and Crystallographic Data
- NMR : NH protons in hydrazides resonate at δ 10–12 ppm. Methoxy groups show singlets near δ 3.8–4.0 ppm, while bromo substituents (e.g., in ) lack protons but influence nearby aromatic signals .
- Crystallography : Methoxy-substituted derivatives form stronger intermolecular hydrogen bonds (e.g., O–H···N) compared to methyl analogues, stabilizing crystal lattices .
Q & A
Q. Critical Parameters :
- Catalyst Use : Base catalysts (e.g., NaOH) improve reaction efficiency by deprotonating the hydrazide intermediate .
- Yield Optimization : Excess benzoyl chloride (1.2–1.5 equivalents) and controlled pH (7–8) reduce unreacted starting material .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization involves multi-spectral and crystallographic techniques:
- NMR Spectroscopy :
- IR Spectroscopy : Identify N-H stretches (3250–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-O (1250–1270 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., CCDC deposition codes in ).
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in unit cell parameters or hydrogen-bonding patterns require:
- Data Validation : Use PLATON or CHECKCIF to identify twinning, disorder, or missed symmetry .
- Refinement Strategies :
- Cross-Validation : Compare with analogous structures (e.g., CCDC 1477846 ) to confirm bond lengths/angles.
Advanced: What methodologies are used to evaluate its biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Follow CLSI guidelines using agar dilution (MIC determination) against S. aureus and E. coli .
- Insulin-Mimetic Activity : Measure glucose uptake in 3T3-L1 adipocytes using a vanadium complex derivative (e.g., IC50 values in ).
- Computational Studies :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., PDB ID 1IRK for insulin receptor) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity using Gaussian 09 .
Advanced: How does this compound function in coordination chemistry?
Methodological Answer:
The compound acts as a polydentate ligand:
- Metal Complexation :
- Vanadium(V) Complexes : Synthesize via reflux with VOSO4 in methanol; characterize by ESR and cyclic voltammetry to confirm oxidation states .
- Cu(II) Complexes : Use molar conductivity to confirm octahedral geometry (Λm = 70–100 Ω⁻¹ cm² mol⁻¹) .
- Catalytic Applications :
- Study oxidation of styrene using H2O2; monitor by GC-MS for epoxide yield (>60% under optimized conditions) .
Advanced: How to address discrepancies in reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
- Mechanistic Probes :
- Isotopic Labeling : Use 18O-labeled benzoyl chloride to track acyl transfer pathways .
- HPLC-MS Monitoring : Detect intermediates (e.g., hydrazone derivatives) during reaction progression .
- Side-Reaction Mitigation :
- Add scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis .
- Optimize solvent polarity (e.g., switch from ethanol to THF) to suppress dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
